tert-Butyl [3-(dimethylamino)propyl]carbamate

Catalog No.
S888403
CAS No.
216659-47-1
M.F
C10H22N2O2
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl [3-(dimethylamino)propyl]carbamate

CAS Number

216659-47-1

Product Name

tert-Butyl [3-(dimethylamino)propyl]carbamate

IUPAC Name

tert-butyl N-[3-(dimethylamino)propyl]carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-6-8-12(4)5/h6-8H2,1-5H3,(H,11,13)

InChI Key

GWQBFGSYKVYBTO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCN(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)C

Tert-Butyl [3-(dimethylamino)propyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group. Its molecular formula is C10H22N2O2C_{10}H_{22}N_{2}O_{2}, with an approximate molecular weight of 198.30 g/mol. The presence of a dimethylamino group contributes to its potential biological activity, making it of interest in medicinal chemistry and pharmaceutical applications .

, including:

  • Substitution Reactions: The dimethylamino group can be substituted with other functional groups, altering the compound's properties and potential applications.
  • Oxidation and Reduction Reactions: The compound can participate in redox reactions, affecting the oxidation states of its nitrogen atoms .

These reactions are significant for modifying the compound's characteristics for specific applications in organic synthesis and medicinal chemistry.

The biological activity of tert-Butyl [3-(dimethylamino)propyl]carbamate is primarily attributed to its ability to interact with biological systems via the dimethylamino group. Compounds with similar structures have shown potential as pharmaceuticals, including enzyme inhibition and receptor modulation. Preliminary studies suggest that this compound may exhibit bioactive properties relevant to pharmacology.

The synthesis of tert-Butyl [3-(dimethylamino)propyl]carbamate typically involves several steps, including:

  • Reaction of tert-Butanol with chloroformate derivatives to form tert-butyl carbamate.
  • Formation of the Dimethylamino Propyl Chain: This involves reacting 3-(dimethylamino)propanol with appropriate reagents to introduce the dimethylamino functionality.
  • Final Coupling: The two components are combined under controlled conditions to yield tert-Butyl [3-(dimethylamino)propyl]carbamate .

Industrial production methods may optimize these steps for larger-scale synthesis.

Tert-Butyl [3-(dimethylamino)propyl]carbamate has various applications in scientific research and industry, including:

  • Biochemical Reagent: Used in organic synthesis for preparing various compounds.
  • Protecting Group: Acts as a protecting group for amines in peptide synthesis.
  • Potential Pharmaceutical Development: Investigated for roles in drug development due to its biological activity .

Understanding the interaction of tert-Butyl [3-(dimethylamino)propyl]carbamate with biological targets is crucial for establishing its viability as a drug candidate. Interaction studies may involve:

  • Receptor Binding Assays: To determine affinity and specificity for various receptors.
  • Enzyme Inhibition Studies: To assess its potential as an enzyme inhibitor.
  • Cellular Assays: To evaluate biological effects on cellular systems.

These studies are essential for elucidating the mechanisms of action and therapeutic potential.

Several compounds share structural similarities with tert-Butyl [3-(dimethylamino)propyl]carbamate. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityKey Features
Tert-butyl (3-(methylamino)propyl)carbamate1391026-59-70.85Contains methylamine instead of dimethylamine
Tert-butyl (1-bromopropan-2-yl)carbamate1391026-59-70.84Features bromine substitution at a different position
Tert-butyl (4-bromobutyl)carbamate164365-88-20.91Has a longer carbon chain with bromine substitution
Tert-butyl (6-bromohexyl)carbamate142356-33-00.89Contains a hexane chain with bromine
Tert-butyl (5-bromopentyl)carbamate83948-54-30.89Features pentane chain with bromine

These compounds illustrate variations in side chains and substituents while maintaining the core carbamate structure, showcasing how slight modifications can influence biological activity and chemical properties . The unique combination of structural elements in tert-butyl [3-(dimethylamino)propyl]carbamate positions it as an interesting candidate for further exploration in medicinal chemistry and organic synthesis applications.

tert-Butyl [3-(dimethylamino)propyl]carbamate represents a systematically named organic compound that follows International Union of Pure and Applied Chemistry nomenclature conventions for carbamate derivatives. The compound's official name reflects its structural composition, beginning with the tert-butyl ester portion, followed by the carbamate functional group, and concluding with the substituted propyl chain bearing the dimethylamino group. The Chemical Abstracts Service has assigned this compound the registry number 216659-47-1, providing a unique identifier that facilitates database searches and regulatory documentation. Alternative nomenclature includes the designation as carbamic acid, N-[3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester, which emphasizes the carbamic acid derivation of the carbamate functionality.

The molecular formula C₁₀H₂₂N₂O₂ indicates a molecular weight of 202.29 grams per mole, calculated through standard atomic mass contributions. The compound's International Chemical Identifier key is GWQBFGSYKVYBTO-UHFFFAOYSA-N, providing a unique structural representation that enables precise identification across chemical databases. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NCCCN(C)C encodes the complete structural information in a linear format suitable for computational applications. European Community Number 832-980-8 provides additional regulatory identification within European chemical legislation frameworks.

The compound's systematic name reflects the hierarchical structure of organic nomenclature, where the tert-butyl group represents a branched four-carbon substituent attached to the oxygen of the carbamate ester. The propyl chain connecting the carbamate nitrogen to the dimethylamino group is numbered to indicate the position of substitution, with the dimethylamino group located at the terminal carbon. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Historical Context and Development

The development of tert-Butyl [3-(dimethylamino)propyl]carbamate emerged from the broader evolution of carbamate chemistry and protecting group strategies in organic synthesis. Carbamate compounds have been recognized since the early 20th century, with their formal derivation from carbamic acid (NH₂COOH) providing the foundational understanding for subsequent synthetic applications. The tert-butyloxycarbonyl protecting group, commonly known in abbreviated form but systematically referred to as the tert-butyloxycarbonyl group, was introduced as a revolutionary advancement in amine protection chemistry during the 1960s and 1970s.

The historical significance of tert-butyloxycarbonyl chemistry stems from its stability under basic conditions combined with facile removal under acidic conditions, making it particularly valuable for peptide synthesis and complex organic transformations. Di-tert-butyl dicarbonate, the reagent used to install tert-butyloxycarbonyl groups, was developed as an improvement over earlier protecting group methodologies that required harsher conditions or generated toxic byproducts. The reagent's development marked a significant advancement in synthetic methodology, enabling more efficient and selective transformations in pharmaceutical and academic research.

The specific development of tert-Butyl [3-(dimethylamino)propyl]carbamate represents an evolution within this broader context, where researchers sought to combine the stability and selectivity of tert-butyloxycarbonyl protection with the unique properties conferred by dimethylamino substitution. The compound's emergence in the scientific literature reflects growing interest in bifunctional molecules that could serve multiple roles in synthetic sequences. Research published in the Journal of Organic Chemistry has documented the versatility of tert-butyloxycarbonyl reagents in reactions with various nucleophiles, providing the methodological foundation for synthesizing specialized derivatives like tert-Butyl [3-(dimethylamino)propyl]carbamate.

The compound's development also reflects advances in pharmaceutical chemistry, where protecting group strategies became increasingly sophisticated to accommodate complex natural product syntheses and drug development programs. The integration of dimethylamino functionality with carbamate protection represents a strategic approach to creating molecules with enhanced solubility and reactivity characteristics compared to simpler carbamate derivatives.

Classification and Position in Carbamate Chemistry

tert-Butyl [3-(dimethylamino)propyl]carbamate occupies a distinct position within the broader classification of carbamate compounds, which represent a category of organic compounds with the general formula R₂NC(O)OR and structure >N−C(=O)−O−. The compound belongs specifically to the subclass of carbamate esters, distinguished from carbamate salts by the presence of an organic ester linkage rather than ionic bonding. Within carbamate ester classification, it further belongs to the tert-butyl carbamate family, characterized by the presence of the sterically hindered tert-butyl group attached to the carboxyl oxygen.

The compound's classification extends to its role as a protecting group reagent, specifically within the tert-butyloxycarbonyl family of amine protecting groups. This classification is significant because it defines the compound's primary synthetic utility and determines its reactivity patterns under various chemical conditions. The tert-butyloxycarbonyl protecting group is characterized by its stability under basic and nucleophilic conditions, while remaining susceptible to acid-catalyzed cleavage through a well-defined mechanism involving tert-butyl cation formation.

Within the context of pharmaceutical chemistry, tert-Butyl [3-(dimethylamino)propyl]carbamate can be classified as a bifunctional synthetic intermediate, possessing both protecting group functionality and a basic dimethylamino group that can participate in coordination chemistry or protonation reactions. This dual functionality places the compound in a specialized category of reagents that can serve multiple roles in synthetic sequences, either simultaneously or sequentially depending on reaction conditions.

The compound's position in carbamate chemistry is further defined by its relationship to polyurethane chemistry, where carbamate linkages form the backbone of important polymer materials. While tert-Butyl [3-(dimethylamino)propyl]carbamate is not directly used in polyurethane synthesis, its structural features reflect the broader importance of carbamate functionality in materials science applications. The compound's classification also extends to its role in medicinal chemistry, where carbamate-containing molecules have found significant application as therapeutic agents due to their chemical stability and ability to modulate biological interactions.

Classification CategorySpecific ClassificationKey Characteristics
Functional GroupCarbamate EsterContains >N−C(=O)−O− linkage
Protecting Group Typetert-ButyloxycarbonylAcid-labile, base-stable
Synthetic RoleBifunctional IntermediateProtecting group + basic amine
Pharmaceutical ClassSynthetic IntermediateUsed in drug synthesis
Structural FamilySubstituted CarbamateContains dimethylamino substituent

Significance in Synthetic Organic Chemistry

The significance of tert-Butyl [3-(dimethylamino)propyl]carbamate in synthetic organic chemistry stems from its unique combination of protecting group functionality with additional reactive features that enable sophisticated synthetic transformations. The compound serves as a valuable intermediate in pharmaceutical synthesis, where the tert-butyloxycarbonyl group provides essential amine protection while the dimethylamino functionality offers opportunities for further chemical elaboration. This dual functionality allows synthetic chemists to perform complex multi-step sequences without compromising the integrity of sensitive amine groups.

The compound's significance is particularly evident in peptide chemistry and pharmaceutical synthesis, where protecting group strategies are essential for achieving selectivity in reactions involving multiple functional groups. The tert-butyloxycarbonyl protecting group can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, without affecting other acid-sensitive functionalities. This selectivity is crucial in complex synthetic sequences where multiple protecting groups must be removed in a specific order.

Research findings have demonstrated the compound's utility in the synthesis of bioactive molecules, particularly in cases where the dimethylamino group provides enhanced solubility or facilitates specific interactions with biological targets. The compound's ability to serve as a precursor to various nitrogen-containing heterocycles makes it valuable in the synthesis of pharmaceutical intermediates and natural product analogs. Studies have shown that the dimethylamino functionality can participate in cyclization reactions, nucleophilic substitutions, and coordination chemistry, expanding the synthetic utility beyond simple protecting group applications.

The compound's significance extends to its role in methodology development, where researchers have utilized its unique structural features to develop new synthetic transformations. The presence of both a protected amine and a tertiary amine within the same molecule creates opportunities for selective functionalization and provides insights into the design of more complex bifunctional reagents. The compound has been employed in studies investigating the scope and limitations of tert-butyloxycarbonyl chemistry, contributing to the broader understanding of protecting group strategies in organic synthesis.

Synthetic ApplicationSpecific UseResearch Findings
Protecting Group ChemistryAmine protection in peptide synthesisStable under basic conditions, removed with trifluoroacetic acid
Pharmaceutical IntermediatesPrecursor to bioactive compoundsEnhanced solubility due to dimethylamino group
Methodology DevelopmentTemplate for bifunctional reagentsEnables selective functionalization strategies
Natural Product SynthesisKey intermediate in complex moleculesFacilitates multi-step synthetic sequences
Coordination ChemistryLigand precursor synthesisDimethylamino group provides coordination sites

Structural Characteristics

Molecular Framework and Conformation

tert-Butyl [3-(dimethylamino)propyl]carbamate exhibits a linear molecular framework characterized by a three-carbon alkyl chain linking the carbamate nitrogen to the dimethylamino functional group [1]. The molecule adopts a characteristic extended conformation due to the steric requirements of the bulky tert-butyl group and the conformational preferences of the carbamate moiety [2]. The backbone of carbamate compounds consistently exhibits planar conformations, with the oxygen, carbon, oxygen, nitrogen, and hydrogen atoms of the carbamate unit maintained in a single plane due to resonance stabilization [3].

The molecular structure demonstrates significant conformational flexibility around the propyl chain, allowing for multiple rotational isomers [2]. The dimethylamino group at the terminal position contributes to the overall molecular geometry through its pyramidal nitrogen configuration [1]. The tert-butyl carbamate protecting group maintains its characteristic tetrahedral geometry around the quaternary carbon center [4].

Bond Lengths and Angles

The carbamate functional group exhibits characteristic bond parameters that reflect its resonance-stabilized nature [5]. The carbon-nitrogen bond in the carbamate unit typically measures 1.335-1.336 Å, indicating partial double-bond character due to resonance between the carbonyl and nitrogen atoms [6]. The carbonyl carbon-oxygen double bond length is approximately 1.201 Å, while the ester carbon-oxygen single bond measures around 1.330 Å [5].

Within the tert-butyl group, the central carbon maintains tetrahedral geometry with carbon-carbon bond lengths of approximately 1.54 Å [7]. The dimethylamino nitrogen exhibits pyramidal geometry with nitrogen-carbon bond lengths typically ranging from 1.45-1.47 Å [1]. The propyl chain connecting the carbamate nitrogen to the dimethylamino group displays standard alkyl carbon-carbon bond lengths of 1.54 Å and carbon-nitrogen bond lengths of 1.47 Å [1].

Functional Group Interactions

The carbamate functionality demonstrates characteristic intramolecular interactions that stabilize the molecular conformation [2]. The carbonyl oxygen can participate in weak hydrogen bonding with the carbamate nitrogen-hydrogen, contributing to the planar arrangement of the carbamate unit [8]. The resonance stabilization within the carbamate group results from electron delocalization between the nitrogen lone pair and the carbonyl pi system [9].

The dimethylamino group exhibits basic character due to the lone pair on nitrogen, which can participate in hydrogen bonding interactions [1]. The tert-butyl group provides steric protection to the carbamate functionality while maintaining minimal electronic interactions due to its saturated alkyl nature [4]. The propyl linker allows for conformational flexibility while maintaining sufficient separation between the carbamate and dimethylamino functional groups to minimize direct electronic interactions [1].

Molecular Parameters

Molecular Formula and Weight

PropertyValueReference
Molecular FormulaC₁₀H₂₂N₂O₂ [1] [10]
Molecular Weight202.29 g/mol [1] [10]
Exact Mass202.168127949 Da [10]
Monoisotopic Mass202.168127949 Da [10]

The molecular formula C₁₀H₂₂N₂O₂ reflects the presence of ten carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [10]. The molecular weight of 202.29 g/mol positions this compound within the typical range for organic carbamate derivatives [1] [10].

CAS Registry Number and Database Identifiers

Identifier TypeValueReference
CAS Registry Number216659-47-1 [1] [11] [10]
PubChem CID45074599 [1] [10]
DSSTox Substance IDDTXSID20662947 [10]
MDL NumberMFCD09955640 [11] [10]
InChI KeyGWQBFGSYKVYBTO-UHFFFAOYSA-N [10]
SMILESCC(C)(C)OC(=O)NCCCN(C)C [10]

The compound is registered under CAS number 216659-47-1, providing a unique identifier for regulatory and commercial purposes [1] [11] [10]. The PubChem database assigns this compound the identifier CID 45074599, facilitating access to comprehensive chemical information [1] [10].

Spectroscopic Constants

The infrared spectroscopic profile of tert-butyl carbamate derivatives exhibits characteristic absorption frequencies that enable structural identification [12]. The carbonyl stretching vibration appears in the region of 1650-1750 cm⁻¹, with carbamate carbonyls typically absorbing around 1700-1720 cm⁻¹ [13] [14]. The nitrogen-hydrogen stretching vibration of the carbamate group manifests as a medium-intensity absorption around 3300-3500 cm⁻¹ [12] [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound [16]. The tert-butyl group generates a characteristic singlet around 1.5 ppm in proton nuclear magnetic resonance spectra, integrating for nine protons [16]. The dimethylamino methyl groups appear as a singlet around 2.2-2.3 ppm, while the propyl chain protons exhibit multipicity patterns typical of alkyl chains [16] [15].

Physical Properties

Physical State and Appearance

tert-Butyl [3-(dimethylamino)propyl]carbamate exists as a solid at room temperature under standard conditions [11] [17]. The compound typically appears as a white to off-white crystalline solid with good thermal stability under normal storage conditions [11] [17]. The physical state reflects the molecular weight and intermolecular interactions characteristic of carbamate compounds in this molecular weight range [2].

Solubility Profile

The solubility characteristics of this compound reflect the balance between its polar carbamate functionality and hydrophobic tert-butyl group . The presence of the dimethylamino group contributes to water solubility through hydrogen bonding interactions . The compound demonstrates good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [11].

The calculated partition coefficient (XLogP3-AA) of 1.3 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases [10]. The topological polar surface area of 41.6 Ų reflects the contribution of the nitrogen and oxygen atoms to the overall polarity [10].

Melting and Boiling Points

While specific melting point data for tert-butyl [3-(dimethylamino)propyl]carbamate is limited in the literature, the Safety Data Sheet indicates a boiling point of approximately 287.9°C at 760 mmHg [19]. This elevated boiling point reflects the molecular weight and intermolecular hydrogen bonding capabilities of the compound [19]. The thermal stability of carbamate compounds generally allows for relatively high boiling points before decomposition occurs [2].

Related tert-butyl carbamate derivatives typically exhibit melting points in the range of 70-150°C, depending on their specific substituent patterns and molecular packing arrangements [16] [20]. The presence of the flexible propyl chain and dimethylamino group may influence the crystalline packing and consequently the melting point behavior [2].

Density and Specific Gravity

Computational estimates and analogous compound data suggest that tert-butyl [3-(dimethylamino)propyl]carbamate exhibits a density in the range of 1.0-1.1 g/cm³ [21] [20]. This density range is consistent with organic compounds containing similar functional group combinations and molecular weights [21] [20]. The specific gravity, being the ratio of the compound's density to that of water, would correspondingly fall within the same numerical range [21] [20].

The molecular volume and packing efficiency in the solid state contribute to the overall density characteristics [2]. The presence of the bulky tert-butyl group and the linear propyl chain influences the molecular packing arrangements and consequently the bulk density [2].

Refractive Index and Optical Properties

The refractive index of tert-butyl [3-(dimethylamino)propyl]carbamate can be estimated based on its molecular structure and functional group composition [21]. Related carbamate compounds typically exhibit refractive indices in the range of 1.45-1.57 [21] [20]. The compound does not contain chromophoric groups that would result in significant visible light absorption under normal conditions [10].

The optical properties remain largely dominated by the saturated aliphatic and carbamate functionalities, with minimal contributions from extended conjugation or aromatic systems [10]. The compound exhibits optical transparency in the visible region of the electromagnetic spectrum [10].

Chemical Properties

Stability Under Various Conditions

tert-Butyl carbamate derivatives demonstrate excellent chemical stability under neutral and mildly acidic conditions [2] [22]. The compound exhibits stability during storage at temperatures between 2-8°C in sealed containers protected from moisture [11] [17]. Under acidic conditions, the tert-butyl carbamate group can undergo acid-catalyzed hydrolysis, leading to deprotection and formation of the corresponding amine [4].

The stability profile shows temperature dependence, with increased hydrolysis rates observed at elevated temperatures [22]. The compound maintains stability in organic solvents commonly used in synthetic chemistry, including dichloromethane, tetrahydrofuran, and ethyl acetate [2]. Oxidative stability remains good under normal atmospheric conditions, though prolonged exposure to strong oxidizing agents may result in degradation [2].

Reactivity Patterns

The carbamate functionality exhibits characteristic reactivity patterns typical of this functional group class [2] [9]. The carbonyl carbon demonstrates electrophilic character, making it susceptible to nucleophilic attack under appropriate conditions [9]. The tert-butyl carbamate group functions as a protecting group for amines, undergoing selective cleavage under acidic conditions while remaining stable under basic conditions [4].

The dimethylamino group contributes basic character to the molecule, with the nitrogen lone pair available for protonation or coordination reactions [1]. The compound can participate in alkylation reactions at the dimethylamino nitrogen under appropriate conditions [1]. The propyl chain provides conformational flexibility but generally exhibits low reactivity under normal conditions [1].

Acid-Base Characteristics

The acid-base properties of tert-butyl [3-(dimethylamino)propyl]carbamate reflect the presence of both basic and weakly acidic functional groups [23] [24]. The dimethylamino group exhibits basic character with an estimated pKa value in the range of 9-10, typical for tertiary aliphatic amines [23]. The carbamate nitrogen-hydrogen bond demonstrates weak acidity, though significantly less acidic than carboxylic acids [24].

Under physiological pH conditions, the dimethylamino group exists predominantly in its protonated form, conferring a positive charge to the molecule [23]. The carbamate functionality remains largely neutral under normal pH conditions, though it can participate in hydrogen bonding interactions [24]. The overall acid-base behavior influences the compound's solubility and interactions with biological systems [23].

Coordination Chemistry

The coordination chemistry of tert-butyl [3-(dimethylamino)propyl]carbamate involves primarily the dimethylamino nitrogen and the carbamate oxygen atoms as potential donor sites [25]. The dimethylamino group can function as a monodentate ligand through its nitrogen lone pair, forming coordinate bonds with metal centers [25]. The carbamate oxygen atoms can participate in coordination, though typically with lower affinity compared to the dimethylamino nitrogen [25].

Metal carbamate complexes demonstrate various coordination modes, including monodentate, chelating, and bridging arrangements depending on the metal center and reaction conditions [25]. The compound can potentially function as a bidentate ligand through simultaneous coordination of both the dimethylamino nitrogen and carbamate oxygen [25]. The coordination behavior influences the compound's potential applications in organometallic chemistry and catalysis [25].

Classical Synthetic Routes

Reaction of 3-(dimethylamino)propylamine with Boc Anhydride

The most widely employed method for synthesizing tert-butyl [3-(dimethylamino)propyl]carbamate involves the reaction of 3-(dimethylamino)propylamine with di-tert-butyl dicarbonate (Boc anhydride) [2]. This classical approach proceeds through nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Boc anhydride, resulting in formation of the desired carbamate with liberation of carbon dioxide and tert-butanol as byproducts [3] [2].

The reaction mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of tert-butanol and carbon dioxide. The mild reaction conditions and clean byproduct profile make this method particularly attractive for laboratory synthesis [2]. Nuclear magnetic resonance spectroscopy data confirms the successful formation of the target compound, with characteristic signals at δ 3.44–3.39 ppm for methylene protons and δ 2.29 ppm for dimethylamino protons .

Typical reaction conditions employ aqueous or organic solvents with bases such as sodium bicarbonate or triethylamine to neutralize the acidic byproducts [2] [4]. The reaction proceeds efficiently at room temperature to 40°C, with completion typically achieved within 2-6 hours. Yields consistently range from 85-95% under optimized conditions [4].

The solvent system significantly influences reaction efficiency. Acetone-water mixtures provide excellent results for amino acid substrates, while dichloromethane or toluene are preferred for sensitive amine substrates [4]. Temperature control is crucial, as excessive heating can lead to decomposition of the Boc anhydride and formation of undesired side products [2].

Alternative Reagents for Carbamate Formation

Several alternative reagents to Boc anhydride have been developed for carbamate synthesis, each offering distinct advantages and limitations. tert-Butyl chloroformate represents a direct alternative, reacting with 3-(dimethylamino)propylamine in the presence of a base such as triethylamine [5]. This method generates hydrogen chloride as a byproduct, requiring careful pH control and anhydrous conditions to prevent hydrolysis [5].

Alkyl chloroformates in alcohol solvents provide another effective approach. A patented process describes the preparation using alkyl chloroformates with 3-(dimethylamino)propylamine, maintaining reaction temperatures between 55-60°C during addition to control the exothermic nature of the reaction . This method achieves yields of approximately 93% based on the amine starting material, with the product isolated by distillation or crystallization .

1,1'-Carbonyldiimidazole (CDI) offers a safer alternative to phosgene-based reagents [6] [7]. The reaction proceeds through initial formation of an imidazolide intermediate, followed by nucleophilic attack by the amine. This method is particularly advantageous for aqueous systems and provides good functional group tolerance [6]. Recent developments have shown that CDI can mediate carbamate formation in aqueous media, with products precipitating directly from the reaction mixture in high purity [6].

Mixed anhydride methods utilize the reaction of carboxylic acids with chloroformates in the presence of tertiary amines [8]. The rate of anhydride formation depends critically on the base-solvent combination, with N-methylmorpholine and N-methylpyrrolidine providing superior results compared to triethylamine [8]. Formation of the mixed anhydride typically occurs within 2 minutes under optimal conditions [8].

Advanced Synthetic Approaches

Catalytic Methods

Palladium-catalyzed synthesis represents a significant advancement in carbamate formation methodology [9] [10] [11]. The combination of Pd₂(dba)₃·CHCl₃ with tert-butyl X-Phos enables room-temperature synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate [9]. This process operates at 17-22°C using sodium tert-butoxide as base, achieving yields of 43-83% [9] [10].

The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by coordination of the carbamate and reductive elimination to form the product [10]. Ligand selection is crucial, with monodentate phosphine ligands such as X-Phos providing superior results compared to bidentate alternatives [10]. The method has been extended to aqueous micellar conditions using TPGS-750-M surfactant, enabling more environmentally benign synthesis [11].

Cobalt-zinc catalytic systems offer direct conversion of Boc-protected amines to carbamates [12]. These catalysts operate at elevated temperatures (110°C) in toluene or alcohol solvents, achieving yields of 85-95% [12]. The reaction proceeds through activation of the Boc group followed by reaction with alcohols to form the desired carbamate products [12].

Copper(I) chloride catalysis enables fixation of carbon dioxide with amines to form carbamates [13] [14]. The reaction operates under mild conditions (0-35°C) in polar solvents under carbon dioxide atmosphere [13]. Catalyst loadings of 1-10 mol% are typically employed, with the reaction proceeding through formation of a copper-carbamate complex [14].

Indium metal catalysis provides an environmentally benign approach to carbamate synthesis [7]. The method employs catalytic amounts of indium with equimolar quantities of alkyl chloroformate, eliminating the need for excess reagents [7]. The reaction proceeds under mild conditions with high selectivity for carbamate formation over competing side reactions [7].

Green Chemistry Approaches

Sustainable carbamate synthesis has become increasingly important due to environmental considerations and regulatory requirements. Carbon dioxide fixation represents one of the most promising green chemistry approaches [13] [15] [16]. The use of carbon dioxide as a C1 building block eliminates the need for toxic phosgene derivatives while providing an abundant, renewable feedstock [13].

Flow chemistry methodologies offer significant advantages in terms of safety, efficiency, and environmental impact [13] [15]. The continuous process utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the sole additive, operating under mild conditions (70°C, 3 bar) with residence times of 40 minutes [13] [15]. This approach provides yields of 45-92% with minimal waste generation and eliminates the need for column chromatography in many cases [13] [15].

Polymer-supported catalysts enable catalyst recovery and reuse, reducing waste and improving process economics [16]. PS-DBU (polystyrene-supported DBU) can be recovered and reused multiple times with maintained activity for CO₂-based carbamate synthesis [16]. The reaction operates at room temperature under 1 atmosphere of CO₂, providing good substrate scope and high carbamate yields [16].

Microwave-assisted synthesis offers rapid heating and improved reaction efficiency [17]. Cellulose carbamate synthesis using microwave irradiation achieves complete conversion within minutes compared to hours required for conventional heating [17]. The method eliminates the need for solvents and catalysts while providing excellent yields [17].

Enzymatic approaches represent an emerging area for sustainable carbamate synthesis. While limited research has been conducted specifically on tert-butyl [3-(dimethylamino)propyl]carbamate, enzymatic methods for related compounds show promise for stereoselective synthesis and mild reaction conditions [17].

Flow Chemistry Adaptations

Flow chemistry has emerged as a powerful technique for carbamate synthesis, offering advantages in terms of safety, scalability, and reaction control [13] [15] [18]. The continuous synthesis of carbamates from CO₂ and amines represents a significant advancement in sustainable synthetic methodology [13] [15].

The optimal flow setup employs a 10 mL coil reactor with precise control over reaction mixture flow rate (0.25 mL/min) and CO₂ flow rate (6.0 mL/min) [13] [15]. Temperature control at 70°C and pressure maintenance at 3-5 bar are critical for achieving optimal yields [13] [15]. The residence time of 40 minutes provides complete conversion while minimizing side product formation [13] [15].

Reactor design considerations include material compatibility and heat transfer efficiency. Stainless steel reactors provide excellent chemical resistance and thermal conductivity [13]. The use of mass flow controllers ensures precise gas delivery, while back-pressure regulators maintain constant system pressure [13] [15].

Process intensification through flow chemistry enables significant reduction in reaction times compared to batch processes. The continuous method achieves complete conversion in 50 minutes compared to several hours required for traditional batch synthesis [13] [15]. This time reduction translates to improved productivity and reduced energy consumption [13] [15].

Integration of in-line analytical techniques enables real-time monitoring and process optimization [19]. Gas chromatography-mass spectrometry (GC-MS) analysis provides immediate feedback on conversion and selectivity, allowing for dynamic process adjustment [13] [15]. Nuclear magnetic resonance spectroscopy and Raman spectroscopy offer additional analytical capabilities for complex reaction monitoring [19].

Laboratory Scale Synthesis

Optimized Reaction Conditions

Laboratory scale synthesis of tert-butyl [3-(dimethylamino)propyl]carbamate requires careful optimization of multiple parameters to achieve high yields and purity. Temperature optimization reveals that reactions conducted at 40-50°C provide 15-25% yield improvement compared to room temperature conditions [20]. The enhanced reaction rate at elevated temperatures must be balanced against potential decomposition of temperature-sensitive reagents [20].

Reaction time studies demonstrate that optimal conversion is achieved within 2-4 hours under standard conditions [20]. Extended reaction times beyond 4 hours provide minimal additional benefit while increasing the risk of side product formation [20]. The reaction exhibits typical second-order kinetics, with initial rapid conversion followed by a plateau region [20].

Solvent selection significantly impacts both reaction rate and product quality. Concentrated solutions (0.2-0.5 M) provide 15-20% improvement in efficiency compared to dilute conditions (0.1 M) [20]. Polar aprotic solvents such as acetonitrile and dichloromethane generally provide superior results compared to protic solvents [13] [20].

Base stoichiometry optimization reveals that 1.5 equivalents of base provide optimal results, representing a 20-30% improvement over standard conditions using 1.1 equivalents [20]. Excess base facilitates complete conversion by neutralizing acidic byproducts and driving the equilibrium toward product formation [20]. However, excessive base can lead to competing side reactions and complicate product isolation [20].

Reagent ratio optimization demonstrates that a slight excess of Boc anhydride (1.1 equivalents relative to amine) provides optimal results [20]. This small excess ensures complete conversion of the valuable amine substrate while minimizing waste of the carbonylating reagent [20]. The use of excess amine leads to purification challenges due to the basic nature of the starting material [20].

Workup and Isolation Procedures

Effective workup procedures are essential for obtaining high-purity tert-butyl [3-(dimethylamino)propyl]carbamate from the crude reaction mixture. The choice of workup method depends on the specific synthetic route employed and the nature of the byproducts generated [14] [21].

Aqueous extraction procedures provide effective separation of the organic product from polar byproducts and salts [14] [21]. The typical procedure involves quenching the reaction with water, followed by acidification if necessary to protonate basic impurities [14]. Extraction with dichloromethane or ethyl acetate separates the organic carbamate from the aqueous phase [14] [21]. The organic layer is washed with brine and dried over anhydrous sodium sulfate before concentration [14] [21].

For Boc anhydride-based syntheses, the workup is simplified by the neutral byproducts (CO₂ and tert-butanol) [2]. Simple concentration of the reaction mixture followed by purification often provides acceptable purity [2]. However, removal of excess base and any unreacted starting materials typically requires additional purification steps [2].

Acid-base extraction procedures effectively separate the basic dimethylamino functionality from neutral and acidic impurities [14] [21]. Treatment of the crude product with dilute hydrochloric acid (1.5 M) extracts the protonated amine into the aqueous phase [13] [21]. Basification of the aqueous layer with sodium bicarbonate followed by extraction with dichloromethane recovers the neutral carbamate product [21].

Crystallization workup procedures can provide high-purity product in a single step for favorable substrates [22] [23]. The selective ammonium carbamate crystallization (SACC) method utilizes CO₂ to selectively precipitate primary amines as carbamate salts [22]. This approach achieves purities exceeding 99% with yields up to 94% [22].

The choice between different workup procedures depends on scale, desired purity, and environmental considerations. Acid-base extraction provides good separation efficiency but generates aqueous waste streams [21]. Crystallization methods minimize solvent usage but may not be applicable to all substrates [22] [23].

Industrial Production Methods

Batch Process Considerations

Industrial batch production of tert-butyl [3-(dimethylamino)propyl]carbamate requires consideration of multiple factors including safety, economics, and product quality. Typical batch sizes range from 100-1000 kg, necessitating the use of specialized equipment designed for chemical manufacturing [24] [25].

Reaction vessel selection is critical for successful scale-up. Glass-lined steel reactors provide excellent chemical resistance while allowing visual monitoring of the reaction progress [24] [25]. The reactor must be equipped with efficient agitation systems to ensure homogeneous mixing, particularly important for heterogeneous reactions involving solid reagents [24] [25]. Temperature control systems with ±2°C precision are essential for maintaining optimal reaction conditions [24] [25].

Safety considerations become paramount at industrial scale, particularly when using reagents that generate gaseous byproducts. Hydrogen chloride gas management requires appropriate scrubbing systems and emergency venting capabilities [14]. The exothermic nature of many carbamate-forming reactions necessitates careful temperature monitoring and cooling capacity [24].

Material handling procedures must account for the hygroscopic nature of many carbamate reagents and products. Boc anhydride requires storage under dry conditions and may be supplied as solutions in toluene or tetrahydrofuran to simplify handling [2]. Automated feeding systems can improve consistency and reduce operator exposure [25].

Quality control systems for batch production include in-process sampling and analysis to monitor reaction progress [24]. Typical analytical methods include gas chromatography for conversion monitoring and nuclear magnetic resonance spectroscopy for structural confirmation . Final product testing includes purity analysis, water content determination, and residual solvent analysis [24].

Environmental compliance requires consideration of waste stream management and emissions control. Aqueous waste streams from acid-base extractions require neutralization and treatment before discharge [24]. Organic solvent recovery and recycling systems can significantly reduce waste generation and operating costs [24].

Continuous Process Development

Continuous manufacturing offers significant advantages over batch processes for carbamate production, including improved safety, consistent quality, and reduced capital investment [13] [15] [26]. The development of continuous processes requires careful consideration of reaction kinetics, heat transfer, and mass transfer phenomena [13] [15].

Flow reactor design is fundamental to successful continuous operation. Tubular reactors provide excellent heat transfer characteristics and precise residence time control [13] [15]. Typical throughput for laboratory-scale continuous processes ranges from 10-100 kg/day, with potential for scale-up through parallel operation or larger reactor volumes [13] [15].

The continuous synthesis of carbamates from CO₂ and amines exemplifies modern continuous processing technology [13] [15]. The process operates at 70°C with a residence time of 40 minutes, achieving yields of 45-92% with minimal waste generation [13] [15]. The elimination of batch-to-batch variability and reduced labor requirements provide significant economic advantages [13] [15].

Process control systems for continuous operation require real-time monitoring of critical parameters including temperature, pressure, flow rates, and composition [19]. Advanced control strategies can implement feedback control based on in-line analytical measurements [19]. Mass flow controllers ensure precise delivery of gaseous reactants such as CO₂ [13] [15].

Heat integration opportunities in continuous processes can significantly improve energy efficiency. The exothermic nature of carbamate formation can be utilized to preheat feed streams or drive other endothermic processes [24]. Heat exchangers designed for continuous operation provide consistent thermal performance [13] [15].

Downstream processing in continuous systems can be integrated with the synthesis step to provide complete end-to-end processing [13] [15]. Continuous crystallization, extraction, and distillation operations can be coupled directly to the synthesis reactor [13] [15]. This integration reduces inventory requirements and improves overall process efficiency [13] [15].

Purification Techniques

Crystallization Methods

Crystallization represents one of the most effective purification techniques for tert-butyl [3-(dimethylamino)propyl]carbamate, providing high purity with good recovery when properly optimized. The selection of crystallization solvent significantly impacts both yield and purity of the final product [22] [27] [23].

Water crystallization provides an environmentally benign purification method suitable for carbamates with appropriate solubility characteristics [23]. The procedure typically involves dissolution of the crude product in hot water followed by controlled cooling to induce crystallization [23]. This method can provide analytically pure material that gives a single spot on thin-layer chromatography [23].

Ethanol crystallization offers an alternative for substrates with limited water solubility [28]. The controlled cooling rate is critical for obtaining well-formed crystals with low levels of included impurities [28]. Seeding with pure material can improve the crystallization process by providing nucleation sites and controlling crystal morphology [27].

The selective ammonium carbamate crystallization (SACC) method represents a specialized approach for purifying amine-containing compounds [22]. This technique utilizes the distinct solubility profiles of ammonium carbamate species formed through reversible salt formation with CO₂ [22]. Starting from 35% primary amine purity, SACC achieves isolated yields up to 94% with purities exceeding 99% [22].

Crystallization process optimization requires consideration of multiple parameters including temperature profile, cooling rate, agitation, and seeding strategy [22] [27]. Rapid cooling generally produces smaller crystals with higher surface area but may trap impurities [27]. Slow cooling provides larger, purer crystals but may result in lower yields due to increased solubility [27].

The viscosity of crystallization slurries affects both heat and mass transfer during the process [27]. Excessively high viscosity can lead to poor mixing and non-uniform temperature distribution [27]. The optimization of solvent-to-solid ratios is essential for maintaining manageable viscosity while maximizing yield [27].

Chromatographic Purification Strategies

Column chromatography provides the highest levels of purity for tert-butyl [3-(dimethylamino)propyl]carbamate but requires careful optimization to achieve acceptable yields and minimize solvent consumption [29] [30]. Silica gel stationary phases are most commonly employed, with particle size and pore structure affecting separation efficiency [29] [30].

The selection of mobile phase composition is critical for achieving baseline separation of the desired product from impurities [29] [30]. Reversed-phase chromatography using C18 stationary phases provides excellent separation of carbamate compounds [29] [30]. A typical mobile phase consists of acetonitrile-water mixtures with optional buffer additives for pH control [29] [30].

High-performance liquid chromatography (HPLC) enables both analytical monitoring and preparative purification [29] [31]. The Acclaim Carbamate column specifically designed for carbamate separation achieves baseline resolution of multiple carbamate compounds within 20 minutes [29]. Resolution values ≥1.5 exceed EPA method requirements for analytical applications [29].

Solid-phase extraction (SPE) provides a simplified approach to chromatographic purification suitable for smaller scale applications [31] [32]. The procedure involves loading the crude product onto a cartridge, washing with appropriate solvents to remove impurities, and eluting the pure product [32]. Recovery rates of 82-90% with purities of 88-94% are typically achieved [32].

Ion chromatography enables separation based on charge differences, particularly useful for carbamate compounds containing ionizable functional groups [31]. The Dionex IonPac AS30 column provides excellent separation of ethylenediamine carbamate from fluoride and other ionic species [31]. This technique is particularly valuable for analytical applications requiring high sensitivity [31].

Optimization of chromatographic methods requires systematic evaluation of multiple parameters including flow rate, temperature, gradient profile, and detector settings [29] [30]. Modern HPLC systems enable automated method development and optimization [29]. Particle size reduction from 4 μm to 3 μm provides improved efficiency and shorter analysis times [29].

Distillation Parameters

Distillation provides an effective purification method for volatile carbamate compounds, offering high purity with good recovery when properly designed [28] [33] [14]. The boiling point of tert-butyl [3-(dimethylamino)propyl]carbamate and its thermal stability determine the feasibility of distillation purification [33].

Vacuum distillation is often preferred for carbamate compounds to reduce the distillation temperature and minimize thermal decomposition [33] [14]. The relationship between pressure and boiling point allows optimization of operating conditions to balance purity and recovery [33]. Typical operating pressures range from 1-50 mmHg depending on the specific compound and equipment capabilities [33].

Fractional distillation enables separation of the desired product from both lower and higher boiling impurities [33] [34]. The distillation process can be leveraged to reduce impurity levels through careful collection of specific fractions [33]. Analysis of heads, hearts, and tails fractions reveals that the middle fraction typically contains the highest purity product [33].

The effect of distillation rate on product quality demonstrates that slower distillation generally provides higher purity but lower throughput [35]. Fast distillation can lead to incomplete separation and carryover of impurities into the product fraction [35]. Optimal distillation rates represent a compromise between purity and productivity [35].

Temperature control during distillation is critical for maintaining product quality and preventing decomposition [28] [33]. The formation of undesired byproducts increases significantly at elevated temperatures [28]. Monitoring of distillation temperature and pressure provides real-time indication of separation efficiency [33].

Reflux ratio optimization enables improved separation efficiency at the cost of increased energy consumption [33]. Higher reflux ratios provide better separation but require longer distillation times and higher energy input [33]. The optimization of reflux ratio depends on the relative volatility of the components and the desired level of purity [33].

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Tert-Butyl [3-(dimethylamino)propyl]carbamate

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Last modified: 08-16-2023

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